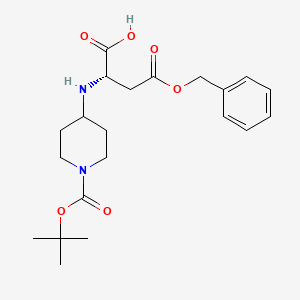

N-(1-Boc-piperidin-4-yl)-L-aspartic acid-4-benzyl ester

Overview

Description

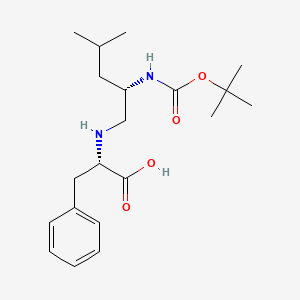

N-(1-Boc-piperidin-4-yl)-L-aspartic acid-4-benzyl ester (N-Boc-Piperdic Acid-4-benzyl ester) is an organic compound of the benzyl ester class. It is a derivative of the amino acid L-aspartic acid, and its synthesis method involves the use of piperdic acid and benzyl esterification. This compound has a wide range of applications in the field of scientific research, and its mechanism of action and biochemical and physiological effects are being actively investigated.

Scientific Research Applications

N-Boc-Piperdic Acid-4-benzyl ester has a wide range of applications in the field of scientific research. It is used in the synthesis of peptides, which are short chains of amino acids that are important in many biological processes. It is also used in the synthesis of peptide-based drugs, which are used to treat a variety of medical conditions. In addition, N-Boc-Piperdic Acid-4-benzyl ester is used in the synthesis of peptide-based vaccines, which are used to prevent the spread of infectious diseases.

Mechanism of Action

The mechanism of action of N-Boc-Piperdic Acid-4-benzyl ester is not fully understood. It is believed that the compound acts as an inhibitor of protease enzymes, which are enzymes that break down proteins. This inhibition of protease enzymes can lead to an increase in the stability of peptide-based drugs. In addition, N-Boc-Piperdic Acid-4-benzyl ester may also act as an agonist of G-protein coupled receptors, which are receptors that are involved in many cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-Boc-Piperdic Acid-4-benzyl ester are not fully understood. However, it is believed that the compound may have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells. In addition, N-Boc-Piperdic Acid-4-benzyl ester may also have an effect on the cardiovascular system, as it has been shown to increase the production of nitric oxide, which is a molecule that is important for the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The use of N-Boc-Piperdic Acid-4-benzyl ester in laboratory experiments has several advantages. Firstly, it is a relatively stable and non-toxic compound, which makes it safe to handle and use in experiments. Secondly, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to the use of N-Boc-Piperdic Acid-4-benzyl ester in laboratory experiments. Firstly, it is not water soluble, which can make it difficult to work with in aqueous solutions. Secondly, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-Boc-Piperdic Acid-4-benzyl ester. Firstly, it could be used in the development of peptide-based drugs, as it has been shown to have an inhibitory effect on protease enzymes. Secondly, it could be used in the development of peptide-based vaccines, as it has been shown to have an effect on the immune system. Thirdly, it could be used in the development of peptide-based drugs that target G-protein coupled receptors, as it has been shown to act as an agonist of these receptors. Finally, it could be used in the development of peptide-based drugs that target cardiovascular diseases, as it has been shown to increase the production of nitric oxide.

Synthesis Methods

N-Boc-Piperdic Acid-4-benzyl ester is synthesized through a two-step process. In the first step, piperdic acid is reacted with N-Boc-L-aspartic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. In the second step, the resulting product is reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. This two-step process yields N-Boc-Piperdic Acid-4-benzyl ester.

properties

IUPAC Name |

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBISISEKLNRJ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124363 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Boc-piperidin-4-YL)-L-aspartic acid-4-benzyl ester | |

CAS RN |

959584-22-6 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959584-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl) hydrogen N-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)